tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate
Overview
Description
“tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate” is a chemical compound with the empirical formula C16H28BNO4 . It is a significant intermediate of 1H-indazole derivatives .
Molecular Structure Analysis
The structure of the compound is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS . The optimized molecular structure coheres with the single crystal structure ascertained via the experiment .Physical And Chemical Properties Analysis
The compound has a molecular weight of 309.21 . It is a solid with a density of 1.1±0.1 g/cm3 . It has a boiling point of 348.0±52.0 °C at 760 mmHg . The compound has 5 hydrogen bond acceptors and 3 freely rotating bonds .Scientific Research Applications
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Scientific Field: Polymerization
- Application : Compounds with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group are often used as catalysts in polymerization reactions .
- Method of Application : These compounds can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
- Results or Outcomes : The result of these reactions is the formation of new polymers with specific properties. The exact outcomes would depend on the specific reactants and conditions used .
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Scientific Field: Biomedical Research
- Application : Some compounds with similar structures have been described as powerful inhibitors that can impede the advancement of diverse cancer forms by selectively targeting a vital protein .
- Method of Application : These compounds could be used in biomedical research to study their effects on cancer cells .
- Results or Outcomes : These compounds have shown potential in curbing tumor expansion and metastasis .
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Scientific Field: Organic Synthesis
- Application : Compounds with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group are often used in organic synthesis, particularly in borylation reactions .
- Method of Application : These compounds can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
- Results or Outcomes : The result of these reactions is the formation of new organic compounds with specific properties. The exact outcomes would depend on the specific reactants and conditions used .
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Scientific Field: Polymerization Catalysts
- Application : Compounds with similar structures have been used as catalysts in polymerization reactions .
- Method of Application : These compounds could be used in various polymerization reactions to control the structure and properties of the resulting polymers .
- Results or Outcomes : The use of these catalysts can lead to the formation of polymers with unique properties that can be tailored for specific applications .
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Scientific Field: Biomedical Compound
- Application : “tert-Butyl 5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylcarbamate” is a cutting-edge biomedical compound that holds immense potential in combating specific ailments .
- Method of Application : Functioning as a powerful inhibitor, this compound effectively impedes the advancement of diverse cancer forms by selectively targeting a vital protein .
- Results or Outcomes : Displaying exceptional prowess in curbing tumor expansion and metastasis, it exhibits a distinctive chemical configuration that enables unparalleled precision and efficacy in its cellular intervention .
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Scientific Field: Borylation Reactions
- Application : “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
- Method of Application : It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
- Results or Outcomes : The result of these reactions is the formation of new organic compounds with specific properties .
properties
IUPAC Name |
tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28BNO4/c1-14(2,3)20-13(19)18-10-8-9-12(11-18)17-21-15(4,5)16(6,7)22-17/h11H,8-10H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOCSENAGKVASP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(CCC2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501116417 | |
Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501116417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate | |
CAS RN |
1121057-77-9 | |
Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1121057-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501116417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-(TERT-BUTOXYCARBONYL)-1,4,5,6-TETRAHYDROPYRIDIN-3-YL) BORONIC ACID PINACOL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Citations
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